

ST91 chemical structure and properties

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Compound of Interest

Compound Name: ST91
CAS No.: 59465-42-8
Cat. No.: B1217211

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ST91: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical and pharmacological properties of **ST91**, an α 2-adrenergic receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

ST91, with the IUPAC name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of clonidine. Its chemical structure is characterized by a 2-(arylimino)imidazolidine core.

Table 1: Physicochemical Properties of **ST91**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ N ₃	[1]
Molecular Weight	217.31 g/mol (Free Base) 253.77 g/mol (HCl Salt)	[1]
CAS Number	4751-48-8 (Free Base) 4749-61-5 (HCl Salt)	[1]
Solubility	Soluble to 100 mM in water and DMSO	[2]
pKa (estimated)	<p>The pKa of ST91 can be estimated based on studies of related 2-(arylimino)imidazolidine derivatives. The basicity of these compounds is influenced by substituents on the aryl ring. For the unsubstituted phenyliminoimidazolidine, the experimental pKa is approximately 8.5. The diethyl substitution on the phenyl ring in ST91 is expected to slightly increase the basicity. Therefore, the pKa of ST91 is likely in the range of 8.5-9.0.</p>	[1][2][3]

Pharmacological Properties

ST91 is a potent and selective α 2-adrenergic receptor agonist. It exhibits a range of pharmacological effects, primarily related to its interaction with the sympathetic nervous system.

Mechanism of Action

As an α_2 -adrenergic agonist, **ST91** mimics the effects of endogenous catecholamines, such as norepinephrine and epinephrine, at α_2 -adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the G_i heterotrimeric G-protein.[4] Activation of the α_2 -adrenergic receptor by **ST91** leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels results in a decrease in the release of norepinephrine from presynaptic nerve terminals, leading to a sympatholytic effect.

Receptor Selectivity

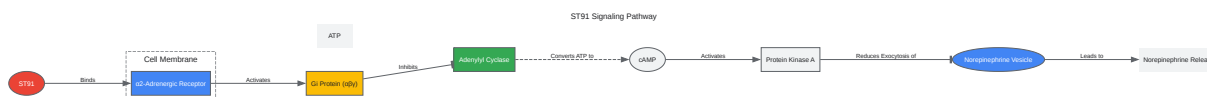
ST91 displays selectivity for the α_2 -adrenergic receptor over the α_1 -adrenergic receptor.[6] Further studies have indicated that **ST91** acts as an agonist at α_2B -adrenoceptors and shows a preference for non- α_2A subtypes, with evidence suggesting it may target the α_2C subtype.[7][8] This subtype selectivity may contribute to its specific pharmacological profile.

Table 2: Pharmacological Profile of **ST91**

Parameter	Description	Source
Receptor Target	α_2 -Adrenergic Receptor	[6][9]
Receptor Subtype Selectivity	Preferentially acts on α_2B and non- α_2A (potentially α_2C) adrenoceptors.	[7][8]
Primary Effect	Inhibition of norepinephrine release, leading to a reduction in sympathetic outflow.	
Key Pharmacological Effect	Antinociception (pain relief).	[6][8]

Signaling Pathway

The binding of **ST91** to the α_2 -adrenergic receptor initiates a signaling cascade that modulates neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase and the subsequent reduction of cAMP.



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Caption: **ST91** binding to the α_2 -adrenergic receptor inhibits adenylyl cyclase via a Gi protein, reducing cAMP and subsequent norepinephrine release.

Key Experimental Findings and Protocols

The pharmacological properties of **ST91** have been characterized through various in vitro and in vivo experiments.

Vascular Reactivity in Rat Mesenteric Artery

Experiment: To investigate the effect of **ST91** on vascular tone.

Methodology:

- Male Wistar rats are euthanized, and the mesenteric vascular bed is excised and placed in cold Krebs-Henseleit solution.
- Second-order mesenteric artery segments (approximately 2 mm in length) are dissected and mounted on a wire myograph.
- The artery rings are equilibrated in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
- The rings are pre-contracted with an α_1 -adrenergic agonist such as phenylephrine.

- Cumulative concentration-response curves to **ST91** are then generated to assess its effect on vascular tension.[7]

Findings: **ST91** has been shown to antagonize β 2-adrenoceptor-mediated relaxation in rat mesenteric artery rings, an effect that can be blocked by the α 2-adrenoceptor antagonist yohimbine.[7]

Antinociceptive Activity: Tail-Flick and Hot-Plate Tests

Experiment: To evaluate the analgesic properties of **ST91**.

Methodology - Tail-Flick Test:

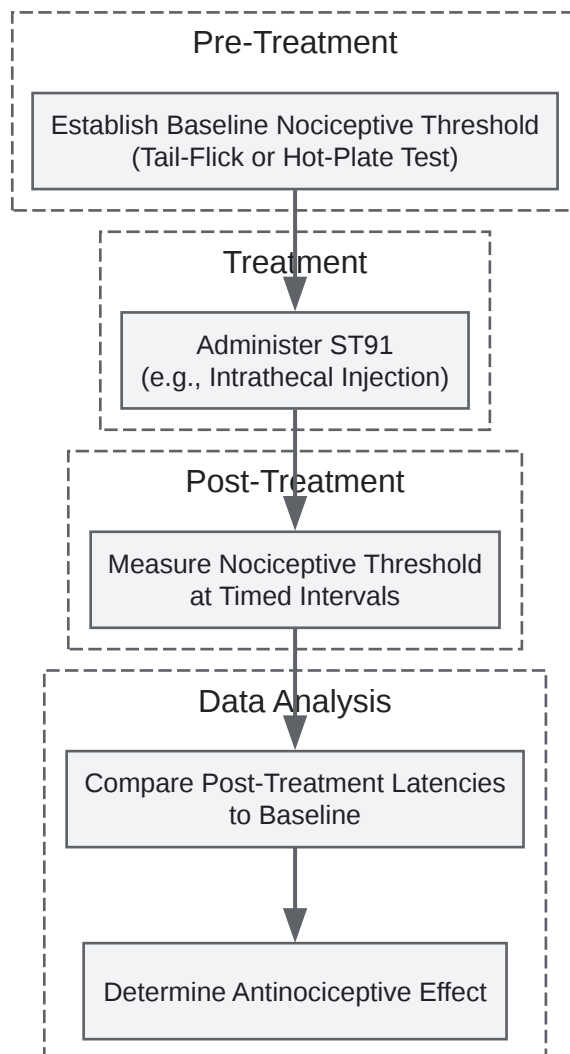
- A rat is gently restrained, and its tail is positioned over a radiant heat source.
- The latency for the rat to flick its tail away from the heat is recorded.
- A baseline latency is established before the administration of **ST91**.
- **ST91** is administered (e.g., intrathecally), and the tail-flick latency is measured at various time points post-administration. An increase in latency indicates an antinociceptive effect.[8]

Methodology - Hot-Plate Test:

- A rat is placed on a metal surface maintained at a constant temperature (e.g., 52.5°C or 55°C).
- The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
- A baseline latency is determined before drug administration.
- Following the administration of **ST91**, the latency to the nociceptive response is measured at different time intervals to assess the analgesic effect.

Findings: Intrathecal administration of **ST91** produces a dose-dependent antinociceptive effect in both the tail-flick and hot-plate tests in rats.[8]

In Vivo Antinociception Assay Workflow



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Caption: Workflow for assessing the antinociceptive effects of **ST91** using in vivo models.

Conclusion

ST91 is a valuable research tool for investigating the role of α 2-adrenergic receptors, particularly the α 2B and α 2C subtypes, in various physiological processes. Its potent antinociceptive properties and well-defined mechanism of action make it a compound of interest for the development of novel analgesics and other therapeutics targeting the sympathetic nervous system. This guide provides a comprehensive summary of the current knowledge on **ST91**, which can serve as a foundation for further research and development.

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